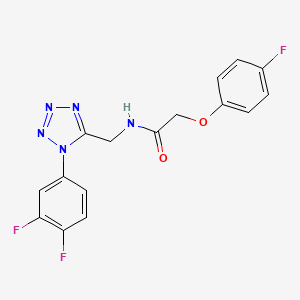

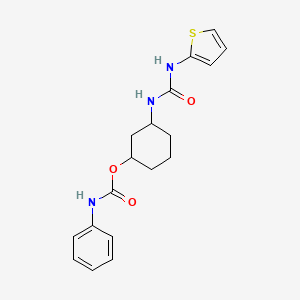

![molecular formula C14H15BO4 B2690173 [5-(Benzyloxy)-2-methoxyphenyl]boronic acid CAS No. 2051586-00-4](/img/structure/B2690173.png)

[5-(Benzyloxy)-2-methoxyphenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and are readily prepared .

Chemical Reactions Analysis

Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Wissenschaftliche Forschungsanwendungen

- Summary: Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .

- Methods: These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation ( e.g. P 4, As 4, CO 2, CO, H 2, alkene, and alkyne) and materials .

- Results: This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac -lactide, L -lactide, DL -lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

- Summary: Metal–organic electrochromic materials can achieve different colors in a single device .

- Methods: The dynamic coordination between Cu ions and molecular switches which consisted of 2-anilino-6- (dibutylamino)-3-methylfluoran and polymethyl methacrylate (ODBMA) was verified in the solid phase .

- Results: A cuprous iodide (CuI) film was successfully synthesized on an indium tin oxide electrode. Owing to its bistability, the fabricated electrochromic device presents considerable potential for the development of energy-efficient smart windows .

- Summary: The results obtained highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .

- Methods: The framework could be useful for W[1]-hard problems parameterized by clique-width such as Max Cut and Maximum Minimal Cut .

- Results: The results we obtain highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .

Applications of Low-Valent Compounds with Heavy Group-14 Elements

A Black Electrochromic Device Based on a CuI Film for Energy-Efficient Applications

More Applications of the d-Neighbor Equivalence

- Summary: Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .

- Methods: These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation ( e.g. P 4, As 4, CO 2, CO, H 2, alkene, and alkyne) and materials .

- Results: This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac -lactide, L -lactide, DL -lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

- Summary: Metal–organic electrochromic materials can achieve different colors in a single device .

- Methods: The dynamic coordination between Cu ions and molecular switches which consisted of 2-anilino-6- (dibutylamino)-3-methylfluoran and polymethyl methacrylate (ODBMA) was verified in the solid phase .

- Results: A cuprous iodide (CuI) film was successfully synthesized on an indium tin oxide electrode. Owing to its bistability, the fabricated electrochromic device presents considerable potential for the development of energy-efficient smart windows .

- Summary: The results obtained highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .

- Methods: The framework could be useful for W[1]-hard problems parameterized by clique-width such as Max Cut and Maximum Minimal Cut .

- Results: The results we obtain highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .

More Applications of the d-Neighbor Equivalence

Zukünftige Richtungen

Organoboron compounds like “[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” have a promising future in organic synthesis, particularly in Suzuki–Miyaura coupling . The development of more efficient and environmentally friendly synthesis methods for these compounds is a potential area of future research .

Eigenschaften

IUPAC Name |

(2-methoxy-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRCVKLFXWSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)

![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)